P-T-P-S-NH2

IgA1 protease inhibition Neisseria gonorrhoeae antimicrobial peptide

Why source P-T-P-S-NH2 here? This is the sequence-validated Pro-Thr-Pro-Ser-NH₂ tetrapeptide, proven to inhibit N. gonorrhoeae type 1 IgA1 protease with a low micromolar IC50. Generic in-class tetrapeptides lack this validated sequence-activity relationship, risking assay failure. Use it as a reliable positive control for HTS campaigns, a benchmark for SAR exploration, and a tool for target validation in immune evasion studies. Its modest cost supports large-scale screening. Ensure experimental reproducibility by choosing this verified reference inhibitor.

Molecular Formula C17H29N5O6
Molecular Weight 399.4 g/mol
Cat. No. B12403975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameP-T-P-S-NH2
Molecular FormulaC17H29N5O6
Molecular Weight399.4 g/mol
Structural Identifiers
SMILESCC(C(C(=O)N1CCCC1C(=O)NC(CO)C(=O)N)NC(=O)C2CCCN2)O
InChIInChI=1S/C17H29N5O6/c1-9(24)13(21-15(26)10-4-2-6-19-10)17(28)22-7-3-5-12(22)16(27)20-11(8-23)14(18)25/h9-13,19,23-24H,2-8H2,1H3,(H2,18,25)(H,20,27)(H,21,26)/t9-,10+,11+,12+,13+/m1/s1
InChIKeyUMIXOKDUTWTCDE-MOLYVOAJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





P-T-P-S-NH2 (Pro-Thr-Pro-Ser-NH2, CAS 121269-85-0): Tetrapeptide Inhibitor of IgA1 Protease for Antimicrobial Research Procurement


P-T-P-S-NH2, also referred to as Pro-Thr-Pro-Ser-NH2, PTPS-NH2, or CAS 121269-85-0, is a short-chain tetrapeptide with an N-terminal proline and a C-terminal amide cap [1]. Its molecular formula is C17H29N5O6, with a molecular weight of 399.44 g/mol . The compound was originally developed and characterized as a substrate analog inhibitor of the IgA1 protease secreted by Neisseria gonorrhoeae, a key virulence factor in gonococcal pathogenesis [2].

Why Generic Tetrapeptide Substitution is Not Viable for P-T-P-S-NH2 (CAS 121269-85-0) in IgA Protease Studies


While the IgA1 hinge region contains multiple overlapping tetrapeptide sequences, their inhibitory potency against the type 1 IgA1 protease of N. gonorrhoeae varies dramatically. Systematic screening of six tetrapeptide series derived from this region revealed that only the Pro-Thr-Pro-Ser (P1-P3') and Ser-Thr-Pro-Pro (P4-P1) series yielded inhibitors with low micromolar IC50 values; other tetrapeptides exhibited substantially weaker inhibition or were inactive [1]. Moreover, the presence of a threonine residue adjacent to the N-terminus and specific placement of P1/P1' residues emerged as critical determinants of binding affinity, confirming that sequence identity alone is insufficient to predict functional activity [1]. Substituting P-T-P-S-NH2 with a generic in-class tetrapeptide lacking this validated sequence-activity relationship would risk experimental failure and compromise data reproducibility.

Quantitative Differentiation Evidence for P-T-P-S-NH2 (CAS 121269-85-0) Relative to IgA Protease Inhibitor Comparators


Comparative Inhibitory Potency (IC50) Against N. gonorrhoeae Type 1 IgA1 Protease: P-T-P-S-NH2 vs. Octapeptide Substrate Analog

P-T-P-S-NH2 (Pro-Thr-Pro-Ser-NH2) is reported as one of the most effective tetrapeptide inhibitors of the type 1 IgA1 protease from N. gonorrhoeae, with an IC50 value in the low micromolar range [1]. In contrast, the longer octapeptide substrate analog Thr-Pro-Pro-Thr-Pro-Ser-Pro-Ser, which represents a natural cleavage sequence, exhibits an IC50 of 0.26 mM (260 µM) for the type 1 enzyme [2]. This represents approximately a 100-fold or greater improvement in potency for the shorter tetrapeptide.

IgA1 protease inhibition Neisseria gonorrhoeae antimicrobial peptide

Molecular Size Efficiency: P-T-P-S-NH2 (4-mer) Delivers Comparable or Superior Potency to Larger Peptide Analogs

P-T-P-S-NH2 is a tetrapeptide (4 amino acid residues) with a molecular weight of 399.44 g/mol . Despite being approximately half the size of the octapeptide inhibitor (Thr-Pro-Pro-Thr-Pro-Ser-Pro-Ser, MW not reported but estimated ~800-900 g/mol), P-T-P-S-NH2 exhibits at least comparable, and likely superior, inhibitory potency [1]. This represents a significant advantage in ligand efficiency (potency per heavy atom or per molecular weight).

peptide inhibitor design molecular weight optimization drug-likeness

Sequence-Specific Activity: Pro-Thr-Pro-Ser vs. Other IgA1 Hinge-Derived Tetrapeptides

In a systematic evaluation of six distinct tetrapeptide series derived from the human IgA1 hinge region, only the Pro-Thr-Pro-Ser (P1-P3') and Ser-Thr-Pro-Pro (P4-P1) series produced inhibitors with IC50 values in the low micromolar range [1]. Other tetrapeptide sequences derived from the same hinge region exhibited IC50 values greater than 1 mM or showed no measurable inhibition [1]. The presence of a threonine residue adjacent to the N-terminus emerged as a key determinant of high-affinity binding [1].

structure-activity relationship IgA1 hinge region protease inhibitor

C-Terminal Amidation Confers Functional Maturation: Pro-Thr-Pro-Ser-NH2 vs. Free Acid Form

P-T-P-S-NH2 features a C-terminal amide group (-CONH2) rather than a free carboxylate (-COOH). This structural feature is critical because it more accurately mimics the native peptide bond environment present in the IgA1 hinge region, where the target Pro-Ser cleavage site occurs within an extended polypeptide chain [1]. The C-terminal amide also confers enhanced resistance to exopeptidase degradation and improves conformational stability [2]. While the free acid analog (Pro-Thr-Pro-Ser-OH) may be available, the amidated form is specifically cited as the active inhibitor in the primary literature [1].

peptide amidation protease resistance structural mimetic

Validated Research and Procurement Application Scenarios for P-T-P-S-NH2 (CAS 121269-85-0)


In Vitro Screening and Characterization of Novel Anti-Gonococcal Agents Targeting IgA1 Protease

P-T-P-S-NH2 serves as a validated positive control and reference inhibitor in biochemical assays designed to screen small molecule libraries or evaluate novel peptide-based inhibitors of the N. gonorrhoeae type 1 IgA1 protease. Its established low micromolar IC50 provides a benchmark for comparing the potency of new chemical entities [1]. Researchers can use this compound to calibrate assay conditions, validate enzyme activity, and establish dose-response relationships.

Structure-Activity Relationship (SAR) Studies and Peptide Optimization Campaigns

The Pro-Thr-Pro-Ser-NH2 sequence represents a minimal pharmacophore for IgA1 protease inhibition, making it an ideal starting scaffold for SAR exploration. Researchers can systematically modify individual residues (e.g., substitution of threonine, proline, or serine; truncation; or introduction of non-natural amino acids) to probe binding determinants and improve potency, selectivity, or pharmacokinetic properties [1].

Functional Validation of IgA1 Protease as a Virulence Target in Bacterial Pathogenesis Models

In cellular or ex vivo models of N. gonorrhoeae infection, P-T-P-S-NH2 can be employed to demonstrate the functional consequence of IgA1 protease inhibition. By blocking the protease-mediated cleavage of host IgA1, researchers can assess the impact on bacterial immune evasion, mucosal colonization, and overall virulence, thereby validating the target for antimicrobial drug discovery programs [1].

Calibration and Standardization of High-Throughput Screening (HTS) Assays for IgA Protease Inhibitors

Given its well-defined inhibitory activity, P-T-P-S-NH2 is suitable for use as a reference standard in HTS campaigns. It can be included on each assay plate to monitor inter-plate and inter-day variability, establish Z'-factor values, and ensure robust assay performance. Its synthetic accessibility and relatively low cost compared to larger peptide inhibitors make it a practical choice for large-scale screening operations [1].

Technical Documentation Hub

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